molecular formula C12H7BrN4OS2 B11047180 3-(5-Bromothiophen-2-yl)-6-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(5-Bromothiophen-2-yl)-6-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11047180
M. Wt: 367.2 g/mol
InChI Key: AHJXCTWHSCBCRG-UHFFFAOYSA-N
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Description

3-(5-Bromothiophen-2-yl)-6-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that features a unique combination of thiophene, furan, triazole, and thiadiazole rings

Preparation Methods

The synthesis of 3-(5-Bromothiophen-2-yl)-6-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromothiophene-2-carboxylic acid hydrazide with 2-methylfuran-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired triazolo[3,4-b][1,3,4]thiadiazole ring system .

Chemical Reactions Analysis

3-(5-Bromothiophen-2-yl)-6-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Scientific Research Applications

3-(5-Bromothiophen-2-yl)-6-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Bromothiophen-2-yl)-6-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar compounds to 3-(5-Bromothiophen-2-yl)-6-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolo[3,4-b][1,3,4]thiadiazole derivatives with different substituents on the thiophene or furan rings. These compounds may exhibit similar properties but can differ in their reactivity, stability, and specific applications. For example, compounds with electron-donating groups on the thiophene ring may show enhanced electronic properties, making them more suitable for use in electronic devices .

Properties

Molecular Formula

C12H7BrN4OS2

Molecular Weight

367.2 g/mol

IUPAC Name

3-(5-bromothiophen-2-yl)-6-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H7BrN4OS2/c1-6-7(4-5-18-6)11-16-17-10(14-15-12(17)20-11)8-2-3-9(13)19-8/h2-5H,1H3

InChI Key

AHJXCTWHSCBCRG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C2=NN3C(=NN=C3S2)C4=CC=C(S4)Br

Origin of Product

United States

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